(Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

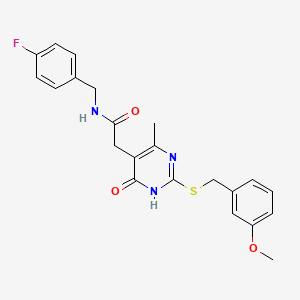

(Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H11NOS3 and its molecular weight is 317.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochemical Characterization and Applications

Studies have demonstrated the electrochemical properties of thiazolidin-4-one derivatives. For instance, Ungureanu et al. (2021) characterized three (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones electrochemically, revealing the influence of alkyl groups on redox potential. These compounds were also investigated as complexing ligands for heavy metal ions, indicating potential applications in environmental monitoring and metal ion detection (Ungureanu et al., 2021).

Synthetic Methods and Chemical Reactions

In the realm of synthetic chemistry, Kandeel and Youssef (2001) explored the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, yielding diverse compounds with potential applications in medicinal chemistry and material science (Kandeel & Youssef, 2001). Similarly, Metwally (2014) reported a green synthesis approach for (Z)-5-arylmethylene-4-thioxothiazolidines, highlighting an efficient, economical, and environmentally friendly method (Metwally, 2014).

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been a significant area of investigation. Gomha et al. (2016) synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their activity against hepatocellular carcinoma, revealing promising anticancer properties (Gomha et al., 2016). Senkiv et al. (2016) focused on the synthesis of 5-ene-4-thiazolidinone derivatives and their selective antileukemic action, indicating potential therapeutic applications (Senkiv et al., 2016).

Material Science and Sensor Applications

In material science, Ganjali et al. (2005) utilized 3-[(2-furylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one as an ionophore in constructing a PVC-based membrane sensor for Zn^2+ ions, demonstrating enhanced selectivity and sensitivity for Zn^2+ detection (Ganjali et al., 2005).

Mecanismo De Acción

Target of Action

AURORA 2605, also known as (Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one or STK809849, primarily targets the Aurora kinases . Aurora kinases are serine/threonine kinases essential for the onset and progression of mitosis . They share a similar protein structure and kinase activity, but exhibit distinct cellular and subcellular localization .

Mode of Action

AURORA 2605 interacts with its targets, the Aurora kinases, to influence the progression of mitosis . For instance, Aurora kinase A (AurA) promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . Overexpression and gene amplification of Aurora kinase A have been observed in various solid and hematological cancers .

Biochemical Pathways

The action of AURORA 2605 affects several biochemical pathways. The primary pathway is the mitotic pathway, where Aurora kinases play a crucial role. The compound’s interaction with Aurora kinases can influence the G2/M transition, centrosome maturation, mitotic spindle assembly, and chromosome segregation .

Pharmacokinetics

Studies on similar aurora kinase inhibitors, such as alisertib, suggest that these compounds generally show good partial response rates and safety profiles in clinical trials

Result of Action

The molecular and cellular effects of AURORA 2605’s action primarily involve changes in mitotic activity. By inhibiting Aurora kinases, AURORA 2605 can potentially disrupt the normal progression of mitosis, leading to cell cycle arrest and apoptosis . This can result in the inhibition of cancer cell proliferation and survival .

Análisis Bioquímico

Biochemical Properties

It is known that AURORA 2605 interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions .

Cellular Effects

AURORA 2605 has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of AURORA 2605 involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions occur at the molecular level and are crucial for the compound’s effects .

Dosage Effects in Animal Models

The effects of AURORA 2605 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

AURORA 2605 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of AURORA 2605 within cells and tissues are complex processes that involve various transporters and binding proteins . These processes influence the compound’s localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of AURORA 2605 is an important aspect of its function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The effects of this localization on the compound’s activity or function are subjects of current research.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one involves the condensation of 2-thioxo-3-(m-tolyl)thiazolidin-4-one with thiophene-2-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "2-thioxo-3-(m-tolyl)thiazolidin-4-one", "Thiophene-2-carbaldehyde", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-thioxo-3-(m-tolyl)thiazolidin-4-one and thiophene-2-carbaldehyde in a suitable solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |

Número CAS |

130685-96-0 |

Fórmula molecular |

C15H11NOS3 |

Peso molecular |

317.5 g/mol |

Nombre IUPAC |

(5E)-3-(3-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H11NOS3/c1-10-4-2-5-11(8-10)16-14(17)13(20-15(16)18)9-12-6-3-7-19-12/h2-9H,1H3/b13-9+ |

Clave InChI |

SDLCMABJCLRFDX-UKTHLTGXSA-N |

SMILES isomérico |

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |

SMILES canónico |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)